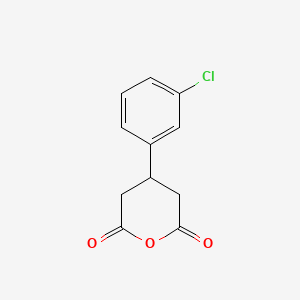

3-(3-Chlorophenyl)glutaric anhydride

Descripción

3-(3-Chlorophenyl)glutaric anhydride is a substituted cyclic anhydride derived from glutaric acid, featuring a 3-chlorophenyl group attached to the glutaric backbone. This compound belongs to the class of aromatic-substituted anhydrides, which are widely utilized in organic synthesis for acylation reactions, polymer chemistry, and pharmaceutical intermediate preparation. The 3-chlorophenyl substituent likely enhances its electrophilicity and influences its reactivity in nucleophilic acyl substitution reactions, making it valuable for synthesizing modified polymers, prodrugs, or bioactive molecules .

Propiedades

Fórmula molecular |

C11H9ClO3 |

|---|---|

Peso molecular |

224.64 g/mol |

Nombre IUPAC |

4-(3-chlorophenyl)oxane-2,6-dione |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 |

Clave InChI |

GUKUBPWCSDXSRK-UHFFFAOYSA-N |

SMILES canónico |

C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Reactivity Comparisons

Glutaric anhydride derivatives, including 3-(3-chlorophenyl)glutaric anhydride, are compared below with structurally related anhydrides (succinic, maleic, phthalic, and adipic anhydrides) based on reactivity, applications, and biological interactions.

| Property | 3-(3-Chlorophenyl)glutaric Anhydride | Glutaric Anhydride | Succinic Anhydride | Phthalic Anhydride |

|---|---|---|---|---|

| Ring Size | 5-membered | 5-membered | 5-membered | 6-membered |

| Electrophilicity | Enhanced (due to Cl substituent) | Moderate | Moderate | High |

| Reactivity in Acylation | High (Cl group activates carbonyl) | Moderate | Moderate | High |

| Applications | Polymer modifiers, drug intermediates | Enzyme modification | Polymer crosslinking | Polyimide synthesis |

| Biological Activity | Antimicrobial potential (inferred) | Enzyme inhibition | Low | Low |

Key Findings :

- Reactivity : The 3-chlorophenyl group in 3-(3-chlorophenyl)glutaric anhydride increases its electrophilicity compared to unsubstituted glutaric anhydride, facilitating faster acylation of amines or alcohols . Phthalic anhydride, with its aromatic ring, exhibits even higher reactivity due to conjugation effects .

- Biological Interactions : Glutaric anhydride derivatives modify lysine residues in proteins, as shown in studies comparing glutaric anhydride and glutaryl-CoA. The latter forms glutaric anhydride as an intermediate, but higher concentrations of glutaryl-CoA are required for equivalent modification efficiency .

- Polymer Applications : Glutaric anhydride derivatives (e.g., 3-isobutylglutaric anhydride) are used to synthesize polyimides and vitrimers. Succinic anhydride-based vitrimers exhibit similar topological rearrangement but lower thermal stability compared to glutaric analogs .

Physicochemical Properties

- Solubility : The 3-chlorophenyl group reduces water solubility compared to unsubstituted glutaric anhydride but improves compatibility with hydrophobic polymers .

- Thermal Stability : Glutaric anhydride-based polymers (e.g., polyimides) exhibit higher thermal stability than succinic anhydride analogs due to increased chain flexibility .

Contradictions and Limitations

- While glutaric anhydride is effective in enzyme modification, its efficiency is concentration-dependent. For example, 0.16 mM glutaric anhydride modifies fewer lysine residues than 0.5 mM glutaryl-CoA, highlighting the need for optimized reaction conditions .

- Maleic anhydride, despite structural similarity, is less stable in aqueous media due to its conjugated double bond, limiting its use in biological systems compared to glutaric anhydride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.